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Selenobiotin

Cat. No.: B196105
CAS No.: 57956-29-3
M. Wt: 291.22 g/mol
InChI Key: HVUDXAKXEONARI-ZKWXMUAHSA-N
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Description

Historical Perspectives in Selenobiotin Discovery

The investigation into this compound began with early studies exploring the biosynthesis of biotin (B1667282). Research in the 1970s indicated that certain microorganisms could produce this compound when provided with selenium instead of sulfur. For instance, studies by Piffeteau and colleagues in 1976 explored the biological properties of this compound dntb.gov.ua. More significantly, investigations into the enzymatic machinery responsible for biotin synthesis, particularly the role of biotin synthase in Escherichia coli, revealed that this enzyme could incorporate selenium into the biotin structure when selenium was supplied in place of sulfur. This observation, documented in studies from the mid-2000s onwards, demonstrated that E. coli biotin synthase, when reconstituted with a [2Fe-2Se] cluster, could produce this compound, albeit with reduced activity compared to its sulfur-containing counterpart acs.orgnih.govresearchgate.netacs.org. These findings established this compound as a direct analogue produced through a key biosynthetic pathway. Concurrently, research into selenium-containing compounds has explored synthetic selenium analogues of sulfur-containing natural products, including this compound, as part of broader efforts to understand selenium's biochemical roles researchgate.net.

Basic chemical characterization of this compound identifies it as a compound with the molecular formula C₁₀H₁₆N₂O₃Se and a molecular weight of 291.21 g/mol , bearing the CAS number 57956-29-3 axios-research.com.

This compound as a Biotin Analog in Biological Systems

This compound functions as a direct analogue of biotin due to the substitution of the sulfur atom in the tetrahydrothiophene (B86538) ring with a selenium atom. This structural similarity allows it to interact with biological systems that recognize biotin.

Biosynthesis and Incorporation: As noted, Escherichia coli biotin synthase can synthesize this compound when selenium is available, demonstrating an endogenous pathway for its formation acs.orgnih.govresearchgate.netacs.org. Furthermore, studies have shown that certain yeast strains, such as Meyerozyma guilliermondii and Trichosporon cutaneum, can biosynthesize this compound when cultured in media supplemented with selenium compounds, particularly selenomethionine (B1662878) mdpi.comresearchgate.netnih.gov. In these yeast strains, this compound can constitute a significant portion of the total "biotin vitamer" pool, reaching up to 17.3% in M. guilliermondii and up to 28.4% in T. cutaneum when supplemented with selenomethionine mdpi.comresearchgate.netnih.gov. This indicates its potential to be incorporated into cellular processes alongside or in place of biotin.

Enzymatic Interactions: this compound can serve as a substrate or analogue in biotin-dependent enzymatic reactions. It has been demonstrated that this compound can substitute for biotin in the catalysis of enzymes like pyruvate (B1213749) carboxylase mdpi.com. Research comparing the activity of E. coli biotin synthase reconstituted with different metal clusters revealed that the enzyme containing a [2Fe-2Se]²⁺ cluster, which produces this compound, exhibits lower activity compared to the enzyme with a [2Fe-2S]²⁺ cluster that produces biotin acs.orgnih.gov. This difference in activity highlights the subtle yet significant impact of selenium substitution. Proteins like avidin (B1170675) and streptavidin, known for their high affinity for biotin, can also bind various biotin derivatives and analogues, including this compound researchgate.net.

Table 1: Biosynthesis of this compound in Yeast Strains

Yeast StrainSelenium SupplementationThis compound (% of total biotin vitamer)Reference(s)
Meyerozyma guilliermondiiSelenomethionineUp to 17.3% mdpi.comresearchgate.netnih.gov
Trichosporon cutaneumSelenomethionineUp to 28.4% mdpi.comresearchgate.netnih.gov

Table 2: Comparative Activity of E. coli Biotin Synthase

Biotin Synthase ClusterSubstrateProductRelative ActivityReference(s)
[2Fe-2S]²⁺Na₂SBiotinHigher acs.orgnih.gov
[2Fe-2Se]²⁺Na₂SeThis compoundLower acs.orgnih.gov

Significance of this compound in Scientific Inquiry

The unique properties of this compound lend themselves to several important applications in scientific research:

Analytical and Structural Studies: this compound serves as a valuable reference standard in analytical chemistry, particularly for method development and validation in pharmaceutical quality control axios-research.com. Its ability to form complexes with proteins like streptavidin has been instrumental in structural biology. For instance, a complex of this compound and streptavidin was utilized for structure determination employing the multi-wavelength anomalous diffraction (MAD) method, providing insights into protein-ligand interactions nih.gov.

Biochemical Mechanistic Investigations: The substitution of selenium for sulfur in biotin synthase reactions allows researchers to probe the enzyme's catalytic mechanism and the role of its iron-sulfur clusters in the sulfur insertion step acs.orgnih.govresearchgate.netacs.org. By observing the production of this compound, scientists can gain a deeper understanding of the chemical transformations involved in biotin biosynthesis.

Therapeutic Potential: this compound derivatives, particularly those incorporating selenocyanate (B1200272) groups, have demonstrated significant potential as anticancer agents. In vitro studies have shown that these compounds can effectively reduce the viability of ovarian cancer cells and induce apoptosis, sometimes displaying greater potency than established chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU) and cisplatin (B142131) against drug-resistant cancer cell lines mdpi.comaacrjournals.org.

Table 3: In Vitro Anticancer Efficacy of a this compound Analog (Compound 2) vs. Standard Drugs

Cell LineCompound 2 IC₅₀ (µM)5-FU IC₅₀ (µM)Cisplatin IC₅₀ (µM)NotesReference(s)
Hey A814.0848.4Similar efficacyDrug-resistant; Compound 2 is 3x more potent aacrjournals.org
ES-29.825.92Not specifiedCompound 2 is 3x more potent aacrjournals.org

The ongoing research into the biosynthesis and biological interactions of this compound continues to expand its significance, offering avenues for improved analytical techniques, deeper biochemical insights, and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3Se B196105 Selenobiotin CAS No. 57956-29-3

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDXAKXEONARI-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973528
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57956-29-3
Record name Selenobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of Selenobiotin and Analogs

Chemical Synthesis Approaches

The chemical synthesis of selenobiotin, the selenium analog of biotin (B1667282), presents considerable challenges that have historically hindered its straightforward preparation. Research in this area has often pivoted towards the synthesis of model systems to understand the fundamental chemistry involved and to circumvent the difficulties associated with the target molecule.

Strategies for this compound Precursor Preparation

The total synthesis of this compound has been an elusive goal, primarily due to the difficulty in preparing key intermediates. One critical precursor, 3-(carboxymethylseleno)alanine, proved to be a significant bottleneck in early synthetic attempts. The challenges in synthesizing this intermediate led researchers to explore alternative pathways and model systems to establish a viable synthetic route. binghamton.edu The synthesis of related organoselenium compounds, such as selenoneine (B15363128) and other 2-selenoimidazoles, highlights the broader difficulties in organoselenium chemistry, which often involve sensitive reagents and intermediates. scispace.comnih.gov

Development of Model Systems for this compound Synthesis

In light of the formidable challenges in the total synthesis of this compound, a significant portion of research has been dedicated to the development of model systems. One such endeavor focused on the synthesis of cis-3,4-ureyleneselenophane, which represents the core heterocyclic fused ring system of this compound. binghamton.edu The successful synthesis of this parent system served as a proof-of-concept and established a foundational methodology that could potentially be applied to the synthesis of this compound itself. This approach allows for the investigation of the key ring-closing reactions and the stability of the selenourea (B1239437) moiety within the bicyclic structure, without the complexities of the valeric acid side chain. binghamton.edu

Challenges and Innovations in this compound Chemical Synthesis

The primary challenge in the chemical synthesis of this compound lies in the manipulation of selenium-containing functional groups, which are often unstable and prone to side reactions. The attempt to synthesize 3-(carboxymethylseleno)alanine exemplifies the difficulties encountered in introducing selenium into the molecular framework. binghamton.edu The broader field of organoselenium chemistry has seen innovations such as the development of new selenating reagents and catalytic systems to improve the efficiency and selectivity of reactions involving selenium. nih.gov For instance, the synthesis of selenocystine (B224153) bioconjugates of biotin, while not this compound itself, demonstrates the application of solid-phase peptide synthesis (SPPS) methods to create complex molecules containing both biotin and selenium, which could inform future strategies for this compound synthesis. researchgate.net

Biosynthesis of this compound in Microbial Systems

In contrast to the challenges faced in chemical synthesis, several microbial systems have been identified that are capable of biosynthesizing this compound. These organisms, when provided with selenium sources, can incorporate selenium into the biotin biosynthetic pathway, yielding the selenium analog.

Identification of this compound-Producing Microorganisms

The ability to produce this compound has been confirmed in a variety of microorganisms, including both fungi and bacteria. Early evidence demonstrated that when cultured with selenium, these organisms can produce a selenium-containing compound that is functionally analogous to biotin. nih.gov

The fungus Phycomyces blakesleeanus was one of the first organisms in which the biosynthesis of this compound was identified. nih.govbinghamton.edu Studies have shown that this fungus can incorporate selenium into its metabolic pathways, leading to the formation of various organoselenium compounds, including this compound. researchgate.netbg.ac.rsnih.gov The mechanism is thought to involve the substitution of sulfur with selenium in the natural biotin synthesis pathway. binghamton.edu

More recent research has expanded the list of this compound-producing fungi to include the yeasts Meyerozyma guilliermondii and Trichosporon cutaneum. mdpi.comresearchgate.netnih.gov These yeasts have been shown to synthesize this compound when their growth medium is supplemented with selenium compounds. mdpi.comresearchgate.net The production of this compound in these yeasts suggests that the metabolic machinery for biotin synthesis can accommodate selenium, likely due to the chemical similarity between sulfur and selenium. mdpi.com

A study on Meyerozyma guilliermondii and Trichosporon cutaneum provided quantitative data on the biosynthesis of this compound when different selenium sources were used. The results indicated that the form of selenium provided in the culture medium significantly influences the amount of this compound produced.

Table 1: this compound Production in Meyerozyma guilliermondii

Selenium Source This compound Content (µ g/100 g Dry Mass) This compound as % of Total Biotin Vitamers
Sodium Selenate (B1209512) (50 µM/L) 1.564 ± 0.051 10.2
Selenomethionine (B1662878) (50 µM/L) 2.000 ± 0.046 17.3

Data sourced from a study on Meyerozyma guilliermondii and Trichosporon cutaneum. mdpi.com

Table 2: this compound Production in Trichosporon cutaneum

Selenium Source This compound Content (µ g/100 g Dry Mass) This compound as % of Total Biotin Vitamers
Sodium Selenite (B80905) (350 µM/L) 30.165 ± 0.974 21.3
Selenomethionine (350 µM/L) 52.543 ± 2.616 28.4

Data sourced from a study on Meyerozyma guilliermondii and Trichosporon cutaneum. mdpi.com

In addition to fungi, the bacterium Escherichia coli has also been identified as a producer of this compound. mdpi.com In vitro studies using purified biotin synthase from E. coli have demonstrated the direct enzymatic conversion of dethiobiotin (B101835) to this compound. acs.org In these experiments, the iron-sulfur cluster of the enzyme was reconstituted with selenium to form a [2Fe-2Se]2+ cluster, which then catalyzed the insertion of a selenium atom to form this compound, albeit at a lower efficiency than the native sulfur insertion reaction. acs.org

Bacteria (e.g., Escherichia coli)

The synthesis of this compound has been documented in the bacterium Escherichia coli. mdpi.comnih.gov This bacterium's native biotin synthase (BioB) is capable of producing this compound when provided with appropriate selenium precursors. acs.orgnih.gov The process involves the insertion of a selenium atom into dethiobiotin, the final precursor in the biotin biosynthetic pathway. acs.orgnih.gov In vitro studies using purified E. coli biotin synthase have demonstrated the formation of this compound, providing definitive evidence of the enzyme's capacity to utilize selenium. acs.orgnih.gov This capability underscores that the biosynthetic machinery for biotin is flexible enough to accommodate selenium, leading to the creation of its seleno-analog. mdpi.com

Yeasts (e.g., Meyerozyma guilliermondii, Trichosporon cutaneum)

Research has confirmed that the yeasts Meyerozyma guilliermondii and Trichosporon cutaneum can synthesize this compound when their growth media are supplemented with selenium. mdpi.comnih.govsciprofiles.com Studies have shown that both yeast strains produce this compound in addition to regular biotin. mdpi.com

In Meyerozyma guilliermondii, this compound constituted up to 17.3% of the total pool of biotin and its vitamers when the culture was supplemented with selenomethionine. mdpi.comnih.gov For Trichosporon cutaneum, the proportion of this compound was even higher, reaching up to 28.4% of the total biotin and its analogs under similar conditions with selenomethionine supplementation. mdpi.comnih.gov The concentration of this compound in Trichosporon cutaneum was found to be 25 to 30 times higher than in Meyerozyma guilliermondii, highlighting significant inter-species differences in selenium metabolism and incorporation. mdpi.com

Enzymatic Mechanisms of this compound Biosynthesis

The formation of this compound is catalyzed by biotin synthase, a member of the "radical SAM" family of enzymes. acs.orgnih.gov The mechanism mirrors that of biotin synthesis, with selenium being incorporated instead of sulfur.

Role of Biotin Synthase in Selenium Incorporation

Biotin synthase (BioB) is the key enzyme responsible for the final step in biotin biosynthesis: the insertion of a sulfur atom to convert dethiobiotin into biotin. wikipedia.orgnih.gov This same enzyme facilitates the incorporation of selenium to form this compound. acs.orgresearchgate.net The reaction involves the radical-mediated insertion of a selenium atom into the dethiobiotin substrate. wikipedia.org Experimental studies have shown that when the enzyme is provided with a selenium source instead of a sulfur source, it successfully produces this compound. acs.orgnih.govresearchgate.net This demonstrates that the active site and catalytic mechanism of biotin synthase are not strictly specific to sulfur and can accommodate the larger selenium atom.

Iron-Sulfur/Selenium Clusters in Catalysis ([2Fe-2S/Se]2+ and [4Fe-4S/Se]2+ involvement)

The catalytic activity of biotin synthase depends on two distinct iron-sulfur (Fe-S) clusters per monomer: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgresearchgate.net

The [4Fe-4S] cluster is essential for generating a 5'-deoxyadenosyl radical (5'-dA•). wikipedia.org It interacts directly with S-adenosylmethionine (SAM) and mediates an electron transfer that cleaves SAM, initiating the radical-based reaction. acs.orgwikipedia.org

The [2Fe-2S] cluster is believed to be the direct donor of the atom that is inserted into dethiobiotin. wikipedia.org In the biosynthesis of biotin, this cluster provides the sulfur atom and is destroyed in the process. wikipedia.orgnih.gov

For this compound synthesis, this [2Fe-2S] cluster is the site of selenium incorporation. Researchers have successfully reconstituted the apoenzyme (the protein without its clusters) with sodium selenide (B1212193) (Na₂Se) to form a [2Fe-2Se]²⁺ cluster. acs.orgnih.gov When this selenium-containing enzyme was used in assays, it produced this compound. acs.orgnih.gov Further experiments showed that if the [2Fe-2Se]²⁺ enzyme was assayed with a sulfur source (Na₂S), a mixture of both biotin and this compound was formed, indicating an exchange of chalcogenide atoms within the cluster. acs.org These findings provide strong evidence that the [2Fe-2S] cluster is the direct source of the inserted atom, whether it be sulfur or selenium. acs.org More recently, a novel "Type II" biotin synthase has been discovered that utilizes an auxiliary [4Fe-5S] cluster as the sulfur source instead of the sacrificial [2Fe-2S] cluster. acs.org

S-adenosylmethionine (SAM)-Dependent Processes in this compound Formation

Biotin synthase belongs to the radical SAM superfamily of enzymes. wikipedia.orgwashington.edu These enzymes use S-adenosylmethionine (SAM) to initiate radical-based reactions that are otherwise chemically challenging. washington.edu In the formation of both biotin and this compound, two molecules of SAM are consumed per molecule of product formed. researchgate.net

The process begins when the [4Fe-4S] cluster transfers an electron to a bound SAM molecule. wikipedia.org This transfer induces the reductive cleavage of SAM into methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). wikipedia.orgwashington.edu This radical then abstracts a hydrogen atom from the dethiobiotin substrate, creating a substrate radical. wikipedia.orgwashington.edu This radical intermediate then reacts with the selenium atom from the [2Fe-2Se]²⁺ cluster, forming the C-Se bond and ultimately leading to the formation of the selenothiolane ring of this compound. wikipedia.orgresearchgate.net

Influence of Selenium Sources on Biosynthetic Yields

The efficiency of this compound biosynthesis is significantly influenced by the chemical form of the available selenium source. Studies comparing different selenium compounds have shown that organic forms generally lead to higher yields of this compound than inorganic forms. mdpi.com

In research involving the yeasts Meyerozyma guilliermondii and Trichosporon cutaneum, supplementation with the organic selenium compound selenomethionine resulted in the highest concentrations of this compound. mdpi.comnih.gov Inorganic sources like sodium selenate and sodium selenite also enabled the production of this compound, but to a lesser extent. mdpi.com For instance, in M. guilliermondii, selenomethionine supplementation led to this compound accounting for 17.3% of the total biotin vitamers, compared to 10.2% with sodium selenate. mdpi.com Similarly, in T. cutaneum, selenomethionine supplementation resulted in this compound making up 28.4% of the total pool, while sodium selenate resulted in 21.3%. mdpi.com

These findings suggest that the metabolic pathways for assimilating organic selenium are more readily channeled into the biotin synthesis pathway, thereby enhancing the final yield of this compound. mdpi.com

Data Tables

Table 1: this compound Production in Yeasts with Different Selenium Sources

This table summarizes the findings on how different selenium sources affect the production of this compound in Meyerozyma guilliermondii and Trichosporon cutaneum. Data is derived from studies where yeast cultures were supplemented with various selenium compounds. mdpi.com

Yeast StrainSelenium Source (Concentration)This compound Content (µ g/100 g Dry Mass)This compound as % of Total (Biotin + this compound)
Meyerozyma guilliermondiiSodium Selenate (50 µM/L)1.564 ± 0.05110.2%
Meyerozyma guilliermondiiSelenomethionine (50 µM/L)2.000 ± 0.04617.3%
Trichosporon cutaneumSodium Selenite (350 µM/L)30.165 ± 0.974N/A
Trichosporon cutaneumSodium SelenateN/A21.3%
Trichosporon cutaneumSelenomethionine (350 µM/L)52.543 ± 2.61628.4%

Biotechnological Strategies for Enhanced this compound Production

Biotechnological approaches offer promising and sustainable alternatives to chemical synthesis for producing this compound. researchgate.netresearchgate.net These strategies primarily involve the use of microorganisms, such as yeast and bacteria, in controlled fermentation processes to convert selenium precursors into this compound. nih.govresearchgate.net Strains of Phycomyces blakesleeanus, Escherichia coli, Trichosporon cutaneum, and Meyerozyma guilliermondii have all been identified as capable of synthesizing this compound. mdpi.comnih.gov

The composition of the culture medium is a critical factor influencing the yield of this compound. researchgate.netcellculturedish.com Optimization involves adjusting the concentrations of key components to support microbial growth and maximize the biosynthesis of the target compound. A crucial strategy for enhancing this compound production is the careful management of sulfur and selenium levels in the medium. mdpi.com By creating a low-sulfur environment, the microbial machinery is encouraged to utilize the available selenium, thereby increasing the efficiency of this compound formation. mdpi.com

Furthermore, the choice of selenium precursor added to the media is vital. As established, organic forms like seleno-L-methionine (SLM) are preferable to inorganic forms such as sodium selenite. researchgate.net SLM not only leads to higher yields but also offers a wider concentration window before inducing toxicity, which is a significant consideration in optimizing cell culture systems. researchgate.net The optimization of other media components, such as carbon and nitrogen sources, also plays a role in supporting the high cell densities required for efficient industrial production. researchgate.netfrontiersin.org

Microbial fermentation is the core technology for the large-scale accumulation of this compound. researchgate.netmdpi.com This process utilizes the metabolic activities of selected microorganisms to convert substrates into valuable products. mdpi.com In the context of this compound, fermentation relies on the ability of certain yeast and bacterial strains to perform the necessary biotransformation. mdpi.commdpi.com

The yeast Trichosporon cutaneum has demonstrated particularly high efficiency, producing this compound concentrations 25–30 times higher than those observed in Meyerozyma guilliermondii under similar conditions. nih.govmdpi.com The fermentation process involves cultivating these microorganisms in an optimized medium supplemented with a selenium source. Throughout the fermentation, conditions such as pH, temperature, and agitation are controlled to ensure optimal growth and metabolic activity. researchgate.net By harvesting the microbial biomass at the end of the fermentation, a product enriched with this compound can be obtained. mdpi.com These fermentation techniques provide a scalable and controlled method for producing this rare selenium-containing vitamer. researchgate.net

Comparison of this compound Accumulation in Different Yeast Strains
MicroorganismSelenium SourceKey Finding
Trichosporon cutaneum LOCK 0254SelenomethionineHighest this compound concentration (52.543 µg/100 g DM). mdpi.com
Meyerozyma guilliermondii ATCC 6260SelenomethionineProduced significant amounts, but 25-30 times less than T. cutaneum. nih.govmdpi.com
Phycomyces blakesleeanusNot SpecifiedIdentified in literature as a potential producer of this compound. mdpi.comnih.gov
Saccharomyces cerevisiae DSM 2155Not SpecifiedUsed in assays to measure the sum of biotin vitamers, including this compound. mdpi.com

Structural Elucidation and Characterization of Selenobiotin

Advanced Spectroscopic and Chromatographic Techniques for Selenobiotin

The structural analysis of this compound involves a combination of spectroscopic methods to probe its molecular vibrations and nuclear magnetic environment, alongside chromatographic techniques for its separation and purification.

Spectroscopic Methods:

While specific spectroscopic data for this compound is not extensively published, the principles of these techniques allow for a theoretical application to its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, 1H NMR would provide information on the number and connectivity of hydrogen atoms. jchps.com More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the complete bonding framework of the molecule. core.ac.uk Furthermore, 77Se NMR spectroscopy would be invaluable for directly observing the selenium nucleus, providing crucial information about its chemical environment and confirming its incorporation into the biotin (B1667282) structure. researchgate.net

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are complementary and provide a "fingerprint" of the molecule's functional groups. IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the scattering of light. scitepress.org For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the ureido ring, the carboxylic acid group, and the aliphatic side chain. Raman spectroscopy would be particularly sensitive to the C-Se bond, offering a direct method to confirm the presence of selenium and to study the conformation of the molecule. nih.gov The combination of both techniques can provide a comprehensive vibrational profile of this compound. rsc.org

Chromatographic Techniques:

Chromatography is essential for the isolation and purification of this compound from complex biological matrices or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of selenium compounds. nih.gov For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a primary method for purification. The retention time of this compound would be a key characteristic for its identification. The use of different detectors, such as UV-Vis or a mass spectrometer, coupled with HPLC enhances the specificity of detection. Ion-pair chromatography has also been shown to be effective for the separation of various selenium species.

Hyphenated Techniques (HPLC-ICP-MS): The coupling of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive and element-specific technique for the analysis of selenium compounds. mdpi.com This method allows for the separation of different selenium-containing molecules by HPLC, followed by the highly sensitive detection of selenium by ICP-MS. This is particularly useful for quantifying trace amounts of this compound in biological samples.

The following table summarizes the key spectroscopic and chromatographic techniques and their expected applications in the analysis of this compound.

TechniqueApplication for this compound AnalysisExpected Information
NMR Spectroscopy Elucidation of the complete molecular structure.1H NMR: Proton environment and connectivity.13C NMR: Carbon framework.77Se NMR: Direct evidence of selenium incorporation and its chemical environment.2D NMR (COSY, HMBC): Detailed bonding network.
IR Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (ureido, carboxylic acid), N-H, C-H, and C-Se bonds.
Raman Spectroscopy Confirmation of selenium incorporation and molecular structure.Strong signal for the C-Se bond, providing a distinct molecular fingerprint.
HPLC Separation and purification of this compound.Retention time for identification and isolation from complex mixtures.
HPLC-ICP-MS Ultrasensitive and element-specific quantification.Separation of this compound with highly specific detection of selenium for accurate quantification.

Application of High-Resolution Mass Spectrometry in this compound Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing precise mass measurements and valuable structural information through fragmentation analysis.

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy and resolution. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The characteristic isotopic pattern of selenium, with its multiple stable isotopes, provides a unique signature that can be readily identified in the mass spectrum, confirming the presence of selenium in the molecule.

Fragmentation Analysis (Tandem Mass Spectrometry, MS/MS):

Expected fragmentation pathways for this compound would likely involve:

Cleavage of the aliphatic side chain.

Decarboxylation of the valeric acid side chain.

Ring-opening of the ureido and tetrahydrothiophene-analog rings.

The accurate mass measurement of these fragment ions by HRMS would allow for the assignment of their elemental compositions, providing strong evidence for the proposed structure of this compound.

The table below outlines the potential application of HRMS in the analysis of this compound.

HRMS TechniqueApplication for this compound AnalysisExpected Data
Full Scan HRMS Determination of accurate mass and elemental composition.Precise m/z value of the molecular ion, allowing for the calculation of the elemental formula. Observation of the characteristic selenium isotopic pattern.
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis.A series of fragment ions that correspond to specific structural motifs within the this compound molecule, confirming the connectivity of the atoms.

Isotopic Labeling Strategies for Structural Confirmation

Isotopic labeling is a powerful technique used to trace the metabolic pathways of molecules and to confirm their chemical structures. nih.gov In the context of this compound, both stable and radioactive isotopes of selenium can be employed.

Stable Isotope Labeling:

The use of stable isotopes, such as 76Se, 77Se, or 78Se, in the synthesis or biosynthesis of this compound can provide definitive proof of its structure. By growing microorganisms in a medium enriched with a specific stable isotope of selenium, the resulting this compound will be labeled with that isotope. nih.gov

When analyzed by mass spectrometry, the isotopically labeled this compound will exhibit a distinct shift in its m/z value corresponding to the mass of the incorporated isotope. This provides unambiguous evidence that the selenium atom is an integral part of the molecule. Furthermore, if the labeled this compound is subjected to fragmentation analysis (MS/MS), the selenium isotope will be present in any fragment ions that retain the selenium atom, helping to pinpoint its location within the molecular structure.

Radioisotopic Labeling:

The radioactive isotope 75Se can also be used as a tracer for this compound. While not providing direct structural information in the same way as MS or NMR, radiolabeling is an extremely sensitive method for detecting and quantifying this compound, particularly in biological systems. The presence of radioactivity in a purified sample that co-elutes with a this compound standard in chromatography provides strong evidence for its identity.

The following table summarizes the application of isotopic labeling in the study of this compound.

Isotopic Labeling StrategyApplication for this compound AnalysisKey Findings
Stable Isotope Labeling (e.g., 78Se) Confirmation of selenium incorporation and structural analysis.A shift in the molecular ion's m/z in the mass spectrum corresponding to the mass of the stable isotope. The label can be traced through fragmentation patterns to confirm the location of the selenium atom.
Radioisotopic Labeling (75Se) Sensitive detection and quantification in biological systems.Detection of radioactivity in chromatographic fractions corresponding to this compound, confirming its presence and allowing for quantification.

Biochemical and Cellular Roles of Selenobiotin

Selenobiotin as a Coenzyme Analog

As a structural analog of biotin (B1667282), this compound can functionally mimic biotin in certain enzymatic systems. Biotin's primary role is to act as a covalently bound prosthetic group for a class of enzymes known as biotin-dependent carboxylases, which are crucial for metabolism. researchgate.net These enzymes catalyze the transfer of a carboxyl group to various substrates. nih.gov

Biotin-dependent enzymes are essential for fatty acid synthesis, amino acid catabolism, and gluconeogenesis. nih.gov They function through a two-step reaction mechanism: first, the carboxylation of the biotin cofactor at the N1' atom, and second, the transfer of the activated carboxyl group from carboxybiotin to a substrate. nih.gov

Research has shown that this compound can substitute for biotin in the catalytic cycle of these enzymes. Early studies demonstrated that this compound is biologically active and can support the function of enzymes like Acetyl-CoA Carboxylase in Escherichia coli. nih.gov This indicates that the selenium atom in the ring does not prevent the molecule from being recognized and utilized by the enzymatic machinery responsible for carboxylation reactions. The substitution suggests that the core ureido ring, which carries the carboxyl group, remains functional for catalysis even with the heteroatom substitution in the adjacent ring. While it is established that this compound can act as a cofactor, detailed comparative kinetic studies quantifying the efficiency (e.g., K_m, V_max) of this compound versus biotin with enzymes like pyruvate (B1213749) carboxylase are not extensively detailed in publicly available literature.

The ability of this compound to replace biotin in enzymatic reactions highlights its role as a competent coenzyme analog. In organisms such as Lactobacillus, this compound can support metabolic functions that are typically dependent on biotin. nih.gov The enzymatic machinery, including holocarboxylase synthetase which attaches biotin to its target enzymes (apocarboxylases), can recognize and attach this compound, forming a functional seleno-holoenzyme. Once attached, the this compound moiety participates in the reaction by accepting a carboxyl group from bicarbonate in an ATP-dependent manner and subsequently donating it to a substrate, mirroring the exact function of biotin. nih.govnih.gov This functional substitution underscores the high degree of structural conservation required for coenzyme activity, which this compound largely maintains.

Molecular Mechanisms of this compound Action at the Cellular Level

Beyond its role as a coenzyme, this compound and its derivatives have been investigated for their distinct effects on cellular behavior, particularly in the context of cancer therapeutics. These effects are often mediated by cellular uptake mechanisms designed for biotin.

The cellular uptake of biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), a protein encoded by the SLC5A6 gene. nih.govwikipedia.org This transporter is expressed in various tissues and is responsible for the intestinal absorption and cellular uptake of biotin, pantothenic acid, and lipoic acid. nih.govtaylorandfrancis.com Many cancer cells, including those in ovarian, breast, and pancreatic cancers, overexpress biotin receptors to meet the high metabolic demands of rapid proliferation. taylorandfrancis.com

This overexpression has been exploited for targeted drug delivery. A 2022 study by Raza et al. synthesized a series of seleno-biotin analogs, including an ester-linked biotin-selenocyanate derivative (referred to as "compound 2"), to target ovarian cancer cells. nih.govpsu.edu The study confirmed that the cytotoxic activity of this compound was biotin receptor-mediated. When these receptors were saturated with excess free biotin or when a cancer cell line negative for biotin receptors was used, the cytotoxic effects of the seleno-biotin derivative were significantly diminished. nih.gov This demonstrates that the biotin moiety acts as a targeting ligand, facilitating the entry of the selenium-containing compound into cancer cells via their native vitamin transport system.

Once inside the cell, certain seleno-biotin derivatives exhibit potent modulatory effects on cellular processes, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The aforementioned study on ovarian cancer cells found that a specific seleno-biotin compound was significantly more effective at reducing cell viability compared to biotin alone. nih.gov

The compound induced apoptosis in a dose-dependent manner through a mechanism involving the generation of reactive oxygen species (ROS). nih.govresearchgate.net The cytotoxic efficacy of this seleno-biotin derivative was found to be greater than the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU) and comparable to cisplatin (B142131) in vitro. psu.edu Notably, it was more cytotoxic than cisplatin against the drug-resistant Hey A8 ovarian cancer cell line. nih.gov These findings highlight the potential of using this compound as a scaffold for developing targeted anticancer agents that leverage the biotin transport pathway to selectively deliver a cytotoxic selenium payload.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of a Seleno-biotin Derivative

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Data is derived from research on a specific ester-linked biotin-selenocyanate compound ("Compound 2") against various ovarian cancer cell lines. researchgate.net

Cell LineSeleno-biotin Derivative (Compound 2) IC₅₀ (µM)Cisplatin IC₅₀ (µM)5-Fluorouracil (5-FU) IC₅₀ (µM)
ES-2 9.8N/A25.92
Hey A8 (Drug-Resistant) 14.0841.048.4

Data sourced from Raza et al., 2022. researchgate.net

Analytical Methodologies for Selenobiotin Quantification and Detection

Chromatographic Techniques for Selenobiotin Separation and Quantification

Chromatographic methods are fundamental for the separation of this compound from complex mixtures, enabling its subsequent quantification. These techniques are prized for their high resolution and adaptability to various detection systems.

Affinity chromatography is a powerful technique for the purification and isolation of this compound, leveraging the highly specific and strong non-covalent interaction between biotin (B1667282) and the protein avidin (B1170675) (or its bacterial analog, streptavidin). sigmaaldrich.comrockland.comnih.gov this compound, as an analog of biotin, is also capable of binding to the biotin-binding sites of these proteins.

The general principle of an affinity chromatography-based assay for this compound involves the following steps:

Immobilization: Avidin or streptavidin is covalently attached to a solid support matrix, such as agarose (B213101) or magnetic beads, and packed into a column.

Sample Loading: A solution containing this compound, often a hydrolysate of a biological sample, is passed through the column. This compound and other biotin vitamers bind specifically to the immobilized avidin/streptavidin.

Washing: The column is washed with a buffer to remove unbound components and impurities.

Elution: The bound this compound is then eluted from the column. Due to the very strong interaction between biotin/selenobiotin and avidin/streptavidin, elution often requires harsh, denaturing conditions, such as buffers with low pH or containing agents like guanidine (B92328) hydrochloride. sigmaaldrich.com Milder elution strategies can be employed with modified forms of avidin that have a lower binding affinity or by using biotin analogs like 2-iminobiotin (B86554) which exhibit pH-dependent binding. rockland.com

This technique is highly effective for the selective enrichment and purification of this compound from complex biological matrices prior to quantification by other methods. For instance, after isolation via an avidin-coated matrix, the total amount of biotin and this compound can be determined.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and other related compounds. The versatility of HPLC lies in its various separation modes and its compatibility with a wide array of sensitive detectors.

For the analysis of this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic modifiers such as formic acid or phosphoric acid to improve peak shape and resolution. researchgate.netresearchgate.net

The detection of this compound after HPLC separation can be achieved through several methods:

UV-Visible Detection: While this compound itself does not have a strong chromophore for highly sensitive UV detection, derivatization with a UV-absorbing agent can enhance sensitivity.

Fluorescence Detection: Similar to UV detection, derivatization of this compound with a fluorescent tag, such as o-phthaldialdehyde (OPA) in the presence of a thiol, can significantly improve detection limits. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the determination of the molecular weight of the compound and providing structural information through fragmentation patterns. This is a powerful tool for the unambiguous identification of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a highly sensitive, element-specific detection method. The eluent from the HPLC column is introduced into an argon plasma, which atomizes and ionizes the compounds. The mass spectrometer then detects the selenium isotopes, allowing for the specific quantification of selenium-containing compounds like this compound with very low detection limits.

Below is an interactive data table summarizing typical HPLC parameters used for the analysis of related seleno-compounds, which can be adapted for this compound analysis.

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Linear gradient from 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection ICP-MS (monitoring m/z 78 and 82 for selenium) or ESI-MS

Microbiological Assays for this compound Vitamer Determination

Microbiological assays are classic methods for quantifying the total biological activity of vitamins and their analogs. These assays rely on the growth response of a microorganism that is auxotrophic for the vitamin , meaning it cannot synthesize it and requires it for growth.

The yeast strain Saccharomyces cerevisiae DSM 2155 is auxotrophic for biotin and is commonly used to determine the total concentration of biotin vitamers, which includes both biotin and this compound. nih.govdsmz.denih.govnih.gov This assay measures the combined growth-promoting activity of all compounds in a sample that can be utilized by the yeast in place of biotin.

The procedure for a typical growth-based assay using S. cerevisiae DSM 2155 involves the following:

Preparation of a Biotin-Free Medium: A specialized growth medium, such as the "Oura biotin-free" medium, is prepared. nih.gov This medium contains all the necessary nutrients for yeast growth except for biotin.

Standard Curve Preparation: A series of standards with known concentrations of biotin are prepared and added to the biotin-free medium.

Sample Preparation: The sample containing an unknown amount of this compound (and potentially biotin) is appropriately diluted and added to the medium.

Inoculation and Incubation: The prepared media (standards and samples) are inoculated with a standardized amount of Saccharomyces cerevisiae DSM 2155. The cultures are then incubated under controlled conditions (e.g., specific temperature and time) to allow for yeast growth.

Growth Measurement: After incubation, the growth of the yeast is measured. This can be done by various methods, such as turbidimetry (measuring the optical density of the culture) or by measuring the diameter of the growth zone on an agar (B569324) plate.

Quantification: The growth of the yeast in the sample is compared to the standard curve to determine the total biotin vitamer concentration, expressed as biotin equivalents.

This method is highly valuable for assessing the total biologically active biotin-like compounds in a sample. However, it does not distinguish between biotin and this compound.

Elemental Analysis for Selenium Content in this compound

To specifically determine the amount of this compound, a common strategy is to first isolate the biotin and this compound fraction (for example, using affinity chromatography) and then measure the selenium content in this fraction. This allows for the calculation of the this compound concentration, assuming that all selenium in this purified fraction is in the form of this compound.

A widely used method for the sensitive quantification of selenium is fluorometry using 2,3-diaminonaphthalene (B165487) (DAN). nih.govnih.govepa.govmedchemexpress.comacs.org The principle of this method is as follows:

Acid Digestion: The sample containing this compound is digested with strong acids (e.g., a mixture of nitric acid and perchloric acid) to break down the organic matrix and convert all selenium species to selenite (B80905) (Se(IV)). epa.gov

Reduction (if necessary): If any selenate (B1209512) (Se(VI)) is present, it is reduced to selenite using hydrochloric acid.

Complexation: The selenite in the acidic solution reacts with 2,3-diaminonaphthalene (DAN) to form a stable and highly fluorescent piazselenol complex. nih.govmedchemexpress.com Careful control of the pH is critical for the quantitative formation of this complex. nih.gov

Extraction: The fluorescent piazselenol is extracted into an organic solvent, such as cyclohexane (B81311) or decalin, to separate it from interfering substances. epa.gov

Fluorometric Measurement: The fluorescence intensity of the organic extract is measured using a spectrofluorometer at specific excitation and emission wavelengths (e.g., excitation at 377 nm and emission at 520 nm). epa.gov The measured fluorescence is proportional to the selenium concentration in the original sample.

The concentration of this compound can then be calculated based on the measured selenium content and the molecular weights of selenium and this compound.

Theoretical and Computational Chemistry Studies of Selenobiotin

Quantum Mechanical (QM) Approaches to Selenobiotin Structure and Reactivity

Quantum Mechanical (QM) methods are fundamental in computational chemistry for describing the electronic structure, bonding, and reactivity of molecules. For this compound, QM calculations can provide detailed insights into its molecular geometry, vibrational frequencies, and the nature of chemical bonds, particularly those involving selenium. Density Functional Theory (DFT) is a widely used QM method that offers a balance between accuracy and computational cost, making it suitable for studying molecules like this compound idosr.orguni-ulm.denih.gov.

Studies employing QM approaches can predict the most stable conformations of this compound, analyze bond lengths and angles, and calculate atomic charges. These parameters are essential for understanding its intrinsic properties and how it might interact with other molecules. Furthermore, QM can be used to investigate reaction mechanisms and predict activation energies for potential transformations involving this compound, providing a deeper understanding of its chemical behavior numberanalytics.comschrodinger.com. While specific QM studies directly on this compound's reactivity are not extensively detailed in the provided search results, the general application of QM to organic molecules with selenium suggests its utility in predicting bond strengths and electronic distributions within the this compound molecule mdpi.com.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time. These simulations track the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, binding affinities, and the dynamic nature of molecular systems glycoforum.gr.jpresearchgate.netboku.ac.at.

While direct MD simulations specifically detailing this compound's interactions with various biomolecules are not explicitly found in the provided snippets, MD simulations are a common technique used in conjunction with structural studies of biotin-binding proteins like streptavidin mdpi.com. A complex of this compound and streptavidin has been used for structure determination via multi-wavelength anomalous diffraction (MAD) mdpi.com. MD simulations could be employed to study the binding dynamics of this compound to streptavidin, exploring aspects like the stability of the complex, the role of water molecules in the binding pocket, and the conformational flexibility of both the protein and the ligand nih.gov. Such simulations are vital for understanding how the selenium atom influences binding interactions compared to biotin (B1667282). General MD simulations of biomolecules are widely used to understand structural dynamics and function glycoforum.gr.jpresearchgate.netboku.ac.at.

Computational Modeling of this compound Biosynthetic Pathways

The biosynthesis of this compound involves enzymatic pathways that incorporate selenium into the biotin structure. Computational modeling can be instrumental in understanding these complex biochemical processes, including the mechanisms of enzymes involved and the transition states of reactions. While specific computational models for this compound biosynthesis are not detailed in the provided search results, research on biotin synthesis enzymes, such as biotin synthase (BS), offers relevant context.

Biotin synthase, for instance, utilizes iron-sulfur clusters and is involved in the sulfur insertion step during biotin synthesis. Studies have shown that Escherichia coli biotin synthase can produce this compound when reconstituted with iron and selenide (B1212193), suggesting the [2Fe-2S] cluster's role in selenium insertion dokumen.pubacs.orgacs.orgnih.gov. Computational methods, including QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, are often used to study the mechanisms of such metalloenzymes, providing insights into the catalytic cycles and the role of iron-sulfur clusters nih.govresearchgate.nethawaii.edu. These approaches could be applied to model the specific enzymatic steps involved in this compound formation, elucidating the role of selenium incorporation.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity or properties. Computational SAR (QSAR) and related modeling techniques are widely used in this field lamarr-institute.orgnih.govrsc.orgrsc.orgmdpi.com. While direct SAR studies specifically focused on this compound analogs are not extensively detailed in the provided search results, the general principles and methodologies are applicable.

Computational SAR approaches can involve analyzing series of related compounds (analogs) to identify structural features that influence activity. This can include modifications to the biotin core structure or the selenium atom's position. For example, studies on other non-canonical amino acids and their analogs often employ computational methods to predict binding affinities or other properties mdpi.comresearchgate.net. By systematically modifying the this compound structure and using computational tools, researchers can predict how these changes affect its interactions with target molecules, such as biotin-binding proteins. This can guide the synthesis of novel this compound derivatives with tailored properties. The general field of SAR studies, including computational methods like QSAR, is well-established for drug discovery and molecular design lamarr-institute.orgnih.govrsc.orgmdpi.com.

Future Directions and Research Gaps in Selenobiotin Science

Exploration of Undiscovered Biological Functions

While it is known that selenobiotin can be biosynthesized by organisms such as Phycomyces blakesleeanus, Escherichia coli, Meyerozyma guilliermondii, and Trichosporon cutaneum, and can substitute for biotin (B1667282) in some enzymatic reactions, its specific and potentially unique biological functions are largely unknown. Current time information in Los Angeles, CA, US.mdpi.comnih.gov The presence of a selenium atom in place of sulfur imparts distinct chemical properties, such as a lower pKa and higher nucleophilicity of the corresponding selenol, which could translate into novel biological activities. nih.gov Future research should focus on elucidating these potential roles.

One major research gap is understanding how this compound interacts with the broader selenoproteome and cellular redox systems. Selenoproteins are crucial for antioxidant defense and redox regulation. mdpi.comnih.gov Investigating whether this compound can be incorporated into proteins or act as a modulator of selenoprotein expression and activity is a critical next step. Its potential as an antioxidant, either directly by scavenging reactive oxygen species or indirectly by influencing glutathione (B108866) peroxidase and thioredoxin reductase systems, warrants thorough investigation. mdpi.comnih.gov

Furthermore, this compound could serve as a valuable biochemical probe. researchgate.net Its unique properties could be exploited to study biotin-dependent enzymes and transport processes. A biotinylated probe of the organoselenium compound ebselen (B1671040) has been used to identify numerous protein targets in cell lysates, demonstrating the potential of such molecules in chemical proteomics. researchgate.net Developing this compound-based probes could help in identifying new biotin-binding proteins and understanding the dynamics of biotin metabolism and signaling pathways. scienceopen.com

Table 1: Potential Areas for Exploring Undiscovered Biological Functions of this compound

Research AreaKey QuestionsPotential Impact
Redox Biology Does this compound possess intrinsic antioxidant activity? Can it modulate the activity of major antioxidant enzymes (e.g., GPx, TrxR)?Uncovering novel mechanisms of cellular redox control and potential therapeutic applications for oxidative stress-related diseases.
Selenoproteome Interaction Is this compound a substrate or regulator for any of the 25 human selenoproteins? Does it influence selenoprotein expression?Expanding our understanding of selenium metabolism and the functional network of selenoproteins.
Enzyme Cofactor/Inhibitor Does this compound exhibit different kinetics or substrate specificities when serving as a cofactor for carboxylases? Can it act as a specific inhibitor for certain enzymes?Providing new tools for studying enzyme mechanisms and potentially developing novel enzyme modulators.
Biochemical Probes Can tagged this compound analogues be developed for affinity-based protein profiling and target identification?Discovering new biotin-dependent pathways and protein-protein interactions, and elucidating drug mechanisms. researchgate.netscienceopen.com
Epigenetics & Gene Regulation Given biotin's role in histone biotinylation, does this compound have any effect on chromatin structure and gene expression?Revealing new layers of epigenetic regulation involving selenium metabolism.

Development of Novel Synthetic Strategies

The limited availability of pure this compound is a significant bottleneck for in-depth biological studies. Currently, production relies mainly on biosynthetic methods using microorganisms, which can be complex to scale and purify. mdpi.comnih.gov The development of efficient and stereoselective chemical syntheses is therefore a critical research direction.

Future synthetic strategies could draw inspiration from the numerous established routes for biotin and its analogues. nih.govacs.org Many successful biotin syntheses utilize readily available chiral starting materials like L-cysteine to establish the correct stereochemistry. nih.govnih.gov A key challenge for this compound synthesis will be the stereocontrolled introduction of the selenium atom into the tetrahydro-selenophene ring. Exploring novel organoselenium chemistry, including the use of new selenium-transfer reagents and catalytic methods, will be essential. nih.gov

Biomimetic synthesis, which mimics the biosynthetic pathway, presents another attractive avenue. mdpi.comrsc.org This could involve enzymatic steps or chemoenzymatic approaches to achieve high selectivity and yield. For instance, leveraging the enzymatic machinery of biotin synthase, which has been shown to produce this compound in vitro, could be a viable strategy if the enzyme's stability and efficiency with selenium substrates can be improved. nih.govacs.org Furthermore, the development of synthetic routes that allow for the facile introduction of tags (e.g., fluorescent dyes, affinity labels) or functional groups would be highly valuable for creating chemical probes for biological research. researchgate.net

Table 2: Comparison of Future Synthetic Strategies for this compound

Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Total Chemical Synthesis Multi-step organic synthesis starting from simple, often chiral, precursors (e.g., L-cysteine). nih.govnih.govHigh purity, scalability, amenability to analogue synthesis.Stereocontrol during selenium insertion, management of reactive selenium intermediates, potentially long synthetic routes.
Biotechnological Production Fermentation of microorganisms engineered to overproduce this compound. mdpi.com"Green" and potentially cost-effective at scale, produces the natural stereoisomer.Complex purification from cellular components, potential for low yields, metabolic burden on the organism.
Chemoenzymatic Synthesis A hybrid approach using a combination of chemical steps and enzymatic transformations.Combines the selectivity of enzymes with the flexibility of chemical synthesis.Enzyme stability and compatibility with organic solvents and non-natural substrates.
Biomimetic Synthesis Chemical synthesis designed to mimic key steps of the natural biosynthetic pathway. mdpi.comCan offer elegant and efficient routes to the natural product structure.Requires detailed knowledge of the biosynthetic mechanism to design effective chemical mimics.

Refinement of Analytical and Detection Methods

The ability to accurately detect and quantify this compound in complex biological matrices is fundamental to understanding its metabolism and function. Current methods often rely on affinity chromatography using avidin (B1170675), followed by microbiological assays or total selenium quantification. mdpi.com While useful, these methods lack the specificity to distinguish this compound from biotin and other vitamers or to provide detailed structural information.

Future research must focus on developing more sophisticated and sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with advanced mass spectrometry (MS) detectors is a promising direction. nih.govresearchgate.net Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can provide highly sensitive and specific detection of selenium, allowing for the quantification of this compound even at trace levels. nih.govresearchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with tandem MS (MS/MS) can provide structural confirmation and help identify potential metabolites of this compound. nih.govchromatographyonline.com

A significant analytical challenge is the low abundance of this compound in biological systems and its separation from the much more abundant biotin. nih.gov The development of selective extraction methods or derivatization strategies that specifically target the selenoether moiety could enhance detection sensitivity. Furthermore, establishing certified reference materials for this compound is crucial for method validation and ensuring the accuracy and comparability of data across different laboratories. researchgate.net

Table 3: Advanced Analytical Techniques for Future this compound Research

TechniquePrincipleApplication for this compoundPotential Advantages
HPLC-ICP-MS Chromatographic separation followed by elemental mass spectrometry for selenium-specific detection. researchgate.netAccurate quantification of this compound in complex biological samples (e.g., cell lysates, serum).Extremely high sensitivity and specificity for selenium; isotope dilution analysis possible for absolute quantification. nih.gov
LC-ESI-MS/MS Chromatographic separation coupled with soft ionization MS for molecular weight determination and structural fragmentation. nih.govIdentification and structural elucidation of this compound and its metabolites.Provides molecular formula and fragmentation patterns for unambiguous identification.
High-Resolution MS (e.g., Orbitrap, FT-ICR) Mass spectrometry with very high mass accuracy and resolving power. chromatographyonline.comDifferentiating this compound from co-eluting isobaric interferences and confirming elemental composition.Unambiguous molecular formula determination from accurate mass measurements.
Immunoassays (Future Development) Assays based on antibodies that specifically recognize this compound.High-throughput screening and quantification in clinical or research samples.High specificity and potential for development into rapid diagnostic kits (e.g., ELISA). mdpi.com
Chemoproteomic Probes with MS Using tagged this compound analogues to enrich for binding partners, followed by MS-based protein identification. nih.govMapping the this compound interactome within a cell or organism.Enables functional studies and target discovery in a native biological context.

Interdisciplinary Approaches to this compound Research

Addressing the existing gaps in this compound science will require a concerted effort integrating expertise from multiple scientific disciplines. The complexity of the research questions—from fundamental chemical synthesis to intricate biological function—precludes a single-disciplinary approach.

Chemical biology will be central to this effort, bridging the gap between synthetic chemistry and biological systems. nih.govdrugdiscoverychemistry.com The design and synthesis of this compound-based chemical probes, for example, will require organic chemists to create the molecules and biochemists and cell biologists to apply them in cellular systems to pull down protein targets for identification by proteomics specialists. nih.govyoutube.com

Computational chemistry and bioinformatics offer powerful tools for accelerating research. researchgate.net Molecular modeling can be used to predict the binding affinity of this compound to biotin-dependent enzymes and avidin, providing insights into how the selenium atom affects these interactions. bioinfopublication.orgtaylorfrancis.com Computational methods can also help in analyzing proteomics data to identify potential this compound-binding proteins and in searching genomes for novel enzymes involved in its metabolism. researchgate.net

Table 4: Interdisciplinary Synergy in this compound Research

DisciplineContributionKey Research Questions Addressed
Organic Chemistry & Catalysis Design and execution of novel synthetic routes for this compound and its analogues. nih.govnih.govHow can we synthesize this compound efficiently and stereoselectively?
Biochemistry & Enzymology Characterization of this compound's interaction with enzymes; in vitro biosynthesis studies. nih.govHow does this compound function as a cofactor? What are its enzymatic targets?
Molecular & Cell Biology In vivo studies on the uptake, metabolism, and physiological effects of this compound in cellular and animal models.What are the specific biological roles of this compound in a living organism?
Analytical Chemistry & Proteomics Development of sensitive detection methods; identification of protein interaction partners. nih.govnih.govHow can we accurately measure this compound? What proteins does it bind to?
Computational Biology & Bioinformatics Molecular docking simulations; prediction of protein binding sites; analysis of large datasets. bioinfopublication.orgHow does this compound-protein binding compare to biotin? Can we predict new functions?
Biotechnology Metabolic engineering of microorganisms for enhanced this compound production. mdpi.comHow can we improve the biosynthetic yield of this compound for research and potential applications?

By fostering collaboration among these fields, the scientific community can systematically dismantle the current barriers to understanding this compound. Such an integrated approach will not only illuminate the specific roles of this intriguing molecule but also contribute to the broader fields of selenium biology, vitamin metabolism, and drug discovery.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Selenobiotin's biochemical pathways?

  • Methodological Answer : Use the PICOT framework to structure the question:

  • Population/Problem : Target biological system (e.g., microbial enzymes, mammalian cells).
  • Intervention : this compound exposure or biosynthesis pathway modulation.
  • Comparison : Wild-type vs. biotin-dependent systems or selenium-free analogs.
  • Outcome : Quantify enzymatic efficiency, selenocysteine incorporation, or metabolic flux.
  • Time Frame : Short-term (in vitro assays) vs. long-term (in vivo metabolic studies).
    Example: "How does this compound supplementation (I) affect selenoprotein synthesis (O) in selenium-deficient mammalian cell cultures (P) compared to biotin-enriched controls (C) over 72 hours (T)?" .

Q. What databases should researchers prioritize for literature reviews on this compound?

  • Methodological Answer : Use interdisciplinary databases to capture chemical, biological, and clinical

  • Web of Science (chemical synthesis, structural data).
  • MEDLINE/PubMed (biological interactions, toxicity studies).
  • BIOSIS Citation Index (evolutionary conservation of this compound pathways).
  • Derwent Innovations Index (patents on this compound derivatives).
  • Inspec (spectroscopic characterization methods).
    Combine keywords: "this compound AND biosynthesis," "selenocysteine ligase AND kinetics," using Boolean operators .

Q. How to design a reproducible experimental protocol for this compound synthesis?

  • Methodological Answer :

Control Groups : Include biotin-only and selenium-free analogs to isolate this compound-specific effects.

Replication : Triplicate assays for enzymatic activity (e.g., ATP consumption in selenocysteine incorporation).

Documentation : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Detail reaction conditions (temperature, pH, selenium source purity).
  • Report NMR/HRMS spectra for novel compounds in supplementary files.
  • Cross-reference known biotin synthesis protocols for comparability .

Q. What analytical techniques are essential for characterizing this compound purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantify this compound-biotin ratios in mixed samples.
  • ICP-MS : Measure selenium content to confirm incorporation efficiency.
  • Circular Dichroism : Assess structural integrity under varying pH/temperature.
  • Stability Tests : Monitor degradation products over 1–4 weeks using accelerated aging protocols .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s role in redox regulation across studies?

  • Methodological Answer :

  • Triangulate Data : Compare in vitro (purified enzymes) vs. in vivo (cell models) results.
  • Meta-Analysis : Pool datasets from studies using standardized selenium concentrations (e.g., 0.1–1.0 µM).
  • Contextual Factors : Control for variables like oxygen tension (hypoxia vs. normoxia) or competing selenoproteins (e.g., glutathione peroxidase).
    Example: Discrepancies in antioxidant activity may arise from cell-type-specific selenium uptake mechanisms .

Q. What strategies optimize this compound detection in trace-level biological samples?

  • Methodological Answer :

  • Preconcentration : Use selenium-specific chelation resins or aptamer-based capture.
  • Sensitivity Enhancement : Couple LC-MS with post-column isotope dilution.
  • Validation : Spike recovery experiments in plasma/tissue homogenates to confirm ≤5% matrix interference .

Q. How to integrate multi-omics data to map this compound’s metabolic interactions?

  • Methodological Answer :

  • Transcriptomics : Identify this compound-induced gene clusters (e.g., SEPSECS, SELENOP).
  • Metabolomics : Track isotopic labeling (¹³C-biotin vs. ⁷⁷Se-selenobiotin) in TCA cycle intermediates.
  • Pathway Tools : Use KEGG or MetaCyc to overlay datasets and predict regulatory nodes .

Q. How to address variability in this compound uptake across biological models?

  • Methodological Answer :

  • Standardize Models : Use isogenic cell lines (e.g., HEK293-Sec+/Sec–) to isolate transporter effects.
  • Kinetic Profiling : Measure uptake rates via radiolabeled (⁷⁵Se) this compound under controlled selenium status.
  • Machine Learning : Train models on uptake data from diverse organisms (bacteria, zebrafish) to identify conserved transporters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.